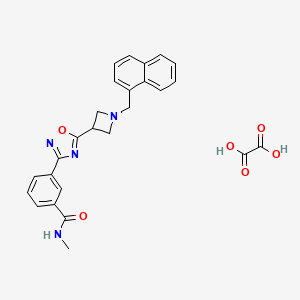

N-methyl-3-(5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that appears to be related to a family of naphthalen-1-ylmethyl benzamide derivatives. These compounds are of interest due to their potential applications in colorimetric sensing and biological activities, such as antioxidant and antibacterial properties.

Synthesis Analysis

The synthesis of related naphthalen-1-ylmethyl benzamide derivatives typically involves direct acylation reactions or other specialized reactions like the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides was achieved through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with high yield and regioselectivity via CuAAC . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was elucidated using 1D and 2D NMR spectroscopy, IR, and HRMS . These techniques are crucial for confirming the chemical structure of synthesized compounds, including the one under analysis.

Chemical Reactions Analysis

The benzamide derivatives exhibit interesting chemical reactions, particularly in the presence of fluoride anions. One derivative containing a 3,5-dinitrophenyl group showed a color transition from colorless to achromatic black, indicating a potential for colorimetric sensing applications. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The solid-state properties were explored using X-ray single crystallography, revealing insights into their hydrogen bonding interactions . Additionally, the antioxidant and antibacterial activities of oxadiazole derivatives were assessed, with some compounds showing good activity in both in vitro models . These properties are significant for the development of pharmaceutical and sensing applications.

Scientific Research Applications

Anticancer Potential

- A study by Salahuddin et al. (2014) synthesized derivatives of oxadiazole and evaluated their anticancer efficacy. One compound demonstrated notable activity on breast cancer cell lines, indicating the potential of oxadiazole derivatives, including N-methyl-3-(5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide oxalate, in cancer treatment (Salahuddin et al., 2014).

Anti-inflammatory Activity

- Research by Kalsi et al. (1990) on azetidinone derivatives found significant anti-inflammatory properties. This suggests that this compound may have similar therapeutic applications (Kalsi et al., 1990).

Anticonvulsant Activities

- A study by Rajak et al. (2010) on semicarbazone-based oxadiazoles showed promising results in anticonvulsant activities. This indicates potential applications for this compound in neurological disorders (Rajak et al., 2010).

Antibacterial and Antifungal Applications

- Voskienė et al. (2012) synthesized oxadiazole derivatives with noted antibacterial and antifungal activities. This suggests the potential of this compound in treating infectious diseases (Voskienė et al., 2012).

Antioxidant Properties

- Bondock et al. (2016) explored oxadiazole derivatives for their antioxidant capabilities. The study indicates the potential of this compound in combating oxidative stress (Bondock et al., 2016).

Anti-HIV Activity

- El‐Sayed et al. (2009) synthesized oxadiazole derivatives with notable anti-HIV activity, suggesting a possible role for this compound in HIV treatment (El‐Sayed et al., 2009).

Nematocidal Activity

- Liu et al. (2022) investigated novel oxadiazole derivatives for nematocidal activities, indicating the potential use of this compound in agricultural or veterinary applications (Liu et al., 2022).

properties

IUPAC Name |

N-methyl-3-[5-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2.C2H2O4/c1-25-23(29)18-9-5-8-17(12-18)22-26-24(30-27-22)20-14-28(15-20)13-19-10-4-7-16-6-2-3-11-21(16)19;3-1(4)2(5)6/h2-12,20H,13-15H2,1H3,(H,25,29);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYIVKYOTXTLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)

![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)